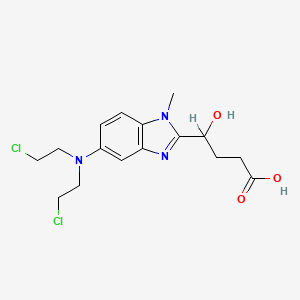

gamma-Hydroxy bendamustine

Description

Identification and Nomenclature of gamma-Hydroxybendamustine

Gamma-Hydroxybendamustine is one of the key metabolites of bendamustine (B91647). nih.gov It is also referred to by the designation M3 in scientific literature. personalizedmedonc.comnih.govdrugbank.com Initially, there was some thought that the metabolite was β-hydroxybendamustine, but further analysis confirmed its structure as gamma-Hydroxybendamustine, resulting from the γ-oxidation of the butyric acid side chain of the parent compound. nih.govnih.gov

Table 1: Identification and Nomenclature of gamma-Hydroxybendamustine

| Identifier | Name/Value |

| Systematic Name | 4-[5-[Bis(2-chloroethyl)amino]-γ-hydroxy-1-methylbenzimidazol-2-yl]butanoic acid ncats.io |

| Common Name | gamma-Hydroxybendamustine drugbank.comresearchgate.nettga.gov.aupfizer.com |

| Metabolite Designation | M3 personalizedmedonc.comnih.govdrugbank.comtheoncologypharmacist.comdoctorabad.com |

| CAS Number | Not readily available in the searched sources |

| Molecular Formula | C16H21Cl2N3O3 ncats.io |

| Molecular Weight | 374.262 g/mol ncats.io |

Overview of Bendamustine Biotransformation and Metabolite Landscape

The metabolism of bendamustine is extensive and proceeds primarily through two main routes: hydrolysis and oxidation. nih.govdrugbank.com The major pathway is hydrolysis, a non-enzymatic process that breaks down bendamustine into monohydroxy-bendamustine (HP1) and dihydroxy-bendamustine (HP2). nih.govnih.gov These hydrolytic metabolites have little to no cytotoxic activity. drugbank.comnih.gov

A secondary, but important, metabolic pathway involves oxidation by the cytochrome P450 (CYP) isoenzyme CYP1A2 in the liver. personalizedmedonc.comnih.govnih.govtga.gov.au This oxidative pathway leads to the formation of two active metabolites: gamma-Hydroxybendamustine (M3) and N-desmethyl-bendamustine (M4). nih.govdrugbank.comnih.gov Gamma-Hydroxybendamustine is formed by the oxidation of the butyric acid side chain, while N-desmethyl-bendamustine results from the demethylation of the benzimidazole (B57391) ring. nih.gov

While both M3 and M4 are active, their concentrations in the plasma are significantly lower than that of the parent compound, bendamustine. The plasma concentration of gamma-Hydroxybendamustine (M3) is approximately 1/10th that of bendamustine, and the concentration of N-desmethyl-bendamustine (M4) is even lower, at about 1/100th that of the parent drug. personalizedmedonc.comnih.gov Consequently, the primary cytotoxic activity is attributed to unmetabolized bendamustine. personalizedmedonc.com

Bendamustine and its metabolites are eliminated from the body through both urine and feces. researchgate.netcancercareontario.ca

Table 2: Major Metabolites of Bendamustine

| Metabolite | Formation Pathway | Enzyme Involved | Relative Plasma Concentration (to Bendamustine) | Cytotoxic Activity |

| Monohydroxy-bendamustine (HP1) | Hydrolysis nih.govnih.gov | Non-enzymatic nih.gov | Major | Little to no activity drugbank.comnih.gov |

| Dihydroxy-bendamustine (HP2) | Hydrolysis nih.govnih.gov | Non-enzymatic nih.gov | Major | Little to no activity drugbank.comnih.gov |

| gamma-Hydroxybendamustine (M3) | Oxidation nih.govtga.gov.aucancercareontario.ca | CYP1A2 personalizedmedonc.comnih.govnih.govtga.gov.au | 1/10th personalizedmedonc.comnih.gov | Active nih.govnih.gov |

| N-desmethyl-bendamustine (M4) | Oxidation nih.govtga.gov.aucancercareontario.ca | CYP1A2 personalizedmedonc.comnih.govnih.govtga.gov.au | 1/100th personalizedmedonc.comnih.gov | Active nih.govnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]-4-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21Cl2N3O3/c1-20-13-3-2-11(21(8-6-17)9-7-18)10-12(13)19-16(20)14(22)4-5-15(23)24/h2-3,10,14,22H,4-9H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYWLSZJZNELNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1C(CCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138238-08-0 | |

| Record name | gamma-Hydroxy bendamustine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1138238080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .GAMMA.-HYDROXY BENDAMUSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5NNC1X8FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Pathways of Gamma Hydroxy Bendamustine Formation

Enzymatic Catalysis and Cytochrome P450 Involvement

The oxidative metabolism of bendamustine (B91647) is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver. These enzymes are crucial for the metabolism of a wide variety of xenobiotics, including many pharmaceutical agents. In the case of bendamustine, the formation of its hydroxylated metabolite is a specific enzymatic process.

The oxidative metabolism of bendamustine by CYP1A2 is a highly specific reaction. The enzyme targets the gamma (γ) position of the butyric acid moiety of the bendamustine molecule. This results in the addition of a hydroxyl group, a process known as γ-hydroxylation. This targeted oxidation highlights the specific interaction between the substrate (bendamustine) and the active site of the CYP1A2 enzyme.

Precursor Substrate Utilization and Transformation Kinetics

The sole precursor for the formation of gamma-Hydroxy bendamustine is the parent drug, bendamustine. Following intravenous administration, bendamustine is rapidly metabolized. The active metabolite, gamma-Hydroxy bendamustine, reaches its maximum plasma concentration at approximately the same time as bendamustine itself. However, the plasma concentrations of gamma-Hydroxy bendamustine are significantly lower, being about one-tenth of the concentration of the parent compound.

A human mass balance study provided further insight into the transformation kinetics. The elimination half-life for gamma-Hydroxy bendamustine was determined to be approximately 1.6 hours. In the 24 hours following the infusion of radiolabeled bendamustine, less than 1% of the administered dose was recovered in the urine as gamma-Hydroxy bendamustine.

| Pharmacokinetic Parameter | Value |

| Precursor | Bendamustine |

| Metabolite | gamma-Hydroxy bendamustine (M3) |

| Enzyme | CYP1A2 |

| Reaction Type | γ-Hydroxylation |

| Relative Plasma Concentration (M3 vs. Bendamustine) | ~ 1/10 |

| Elimination Half-life (M3) | ~ 1.6 hours |

| Urinary Excretion (as M3 in 24h) | < 1% of dose |

Comparative Metabolic Routes in Preclinical Models

The metabolic pathways of bendamustine, including the formation of gamma-Hydroxy bendamustine, were initially elucidated in preclinical models, particularly in rats. These early studies identified γ-hydroxylation of the butyric acid moiety as a key metabolic route. Subsequent research in humans has confirmed that the metabolic elimination of bendamustine is qualitatively similar in both rats and humans.

A study that profiled the metabolites of bendamustine in the urine of cancer patients found that the range of metabolic reactions was generally consistent with those previously reported in rat urine and bile. This suggests that the fundamental processes involved in the metabolic clearance of bendamustine are conserved across these species. Further preclinical pharmacokinetic data has been generated in mice and dogs, which, along with data from rats and rabbits, has been used for allometric scaling to predict human pharmacokinetics.

| Preclinical Model | Key Findings on gamma-Hydroxy bendamustine Formation |

| Rat | Initial identification of γ-hydroxylation as a major metabolic pathway. The overall metabolic profile is qualitatively similar to humans. |

| Mouse | Pharmacokinetic data used in allometric scaling to predict human pharmacokinetics. |

| Rabbit | Pharmacokinetic data utilized for interspecies scaling. |

| Dog | Pharmacokinetic data contributed to the prediction of human pharmacokinetics. |

Analytical Methodologies for Quantification and Characterization

Advanced Chromatographic Techniques

Advanced chromatographic methods are the cornerstone for the selective and sensitive detection of γ-Hydroxybendamustine. These techniques separate the metabolite from its parent compound and other endogenous components in complex biological samples.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a highly sensitive and specific method for the simultaneous quantification of bendamustine (B91647) and γ-Hydroxybendamustine. researchgate.netnih.gov This technique is favored for its ability to provide structural information and high selectivity through mass-based detection.

In a notable application, a rapid and sensitive LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) method was developed for the simultaneous measurement of bendamustine and γ-Hydroxybendamustine in small volumes (20 µL) of mouse and dog plasma. researchgate.netnih.gov Chromatographic separation was achieved on an Atlantis dC18 column using an isocratic mobile phase consisting of 0.2% formic acid and acetonitrile (25:75 v/v) at a flow rate of 0.40 mL/min. The total run time was a brief 3.0 minutes. researchgate.netnih.gov

Another validated LC-MS/MS assay for human plasma and urine utilized a Synergi Hydro RP column for the analysis of bendamustine and its metabolites, including γ-Hydroxybendamustine. nih.gov This method employed gradient elution with 5mM ammonium formate and 0.1% formic acid in water and methanol as the mobile phases. nih.gov Analytes were ionized using a positive mode electrospray ionization (ESI) source and detected by a triple quadrupole mass spectrometer. nih.gov

Interactive Data Table: LC-MS/MS Method Parameters

| Parameter | Method 1 (Mice/Dog Plasma) researchgate.netnih.gov | Method 2 (Human Plasma/Urine) nih.gov |

| Chromatographic Column | Atlantis dC18 | Synergi Hydro RP |

| Mobile Phase | Isocratic: 0.2% formic acid:acetonitrile (25:75) | Gradient: 5mM ammonium formate with 0.1% formic acid in water and methanol |

| Flow Rate | 0.40 mL/min | Not specified |

| Total Run Time | 3.0 min | Not specified |

| Ionization Mode | ESI Positive | ESI Positive |

| Internal Standard | Phenacetin | Not specified |

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector offers a sensitive alternative for quantifying bendamustine and its metabolites. One study detailed a method for the simultaneous determination of bendamustine and γ-Hydroxybendamustine in human plasma and urine using this technique. nih.gov The intrinsic fluorescence of the benzimidazole (B57391) ring in these compounds allows for sensitive detection without the need for derivatization. For bendamustine, optimal fluorescence was achieved with an excitation wavelength of 328 nm and an emission wavelength of 420 nm. nih.govresearchgate.net Chromatographic separation is typically performed on a C18 reversed-phase column. nih.gov

Sample Preparation Strategies for Biological Matrices in Research

Effective sample preparation is crucial to remove interfering substances from biological matrices and to concentrate the analyte of interest, thereby improving the accuracy and sensitivity of the analytical method.

For the analysis of γ-Hydroxybendamustine, both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have been successfully employed.

Liquid-Liquid Extraction (LLE): A validated LC-MS/MS method for mouse and dog plasma utilized an LLE procedure to extract both bendamustine and γ-Hydroxybendamustine. researchgate.netnih.gov This protocol effectively isolates the analytes from plasma proteins and other matrix components.

Solid-Phase Extraction (SPE): In a method developed for human plasma and urine, SPE was used for sample clean-up. nih.gov Aliquots of 200 μL were mixed with an internal standard, acidified, and then processed via SPE to separate the analytes from the biomatrix. nih.gov For plasma samples, a C18 SPE column has been shown to be effective for the extraction of bendamustine. nih.gov

The stability of γ-Hydroxybendamustine in biological samples is a critical factor for reliable quantification, as the parent compound, bendamustine, is known to be unstable in aqueous solutions due to hydrolysis. nih.govnih.gov To minimize degradation during sample handling and storage, specific precautions are necessary. For instance, in methods analyzing bendamustine in urine, samples were stabilized by acidification with hydrochloric acid (HCl) or by a 100-fold dilution with human plasma before processing. nih.govnih.gov It is standard practice in bioanalytical method validation to assess the stability of the analyte under various conditions, including short-term storage at room temperature, long-term storage at freezing temperatures (e.g., -70°C), and after multiple freeze-thaw cycles. researchgate.net

Method Validation Parameters in Research Settings

Validation of analytical methods is essential to ensure that they are reliable, reproducible, and suitable for their intended purpose. Key validation parameters are established according to regulatory guidelines.

For a highly sensitive LC-MS/MS method, a linear response for γ-Hydroxybendamustine was established over a concentration range of 0.11 to 518 ng/mL in both mice and dog plasma. nih.gov The validation of this method demonstrated excellent accuracy and precision. nih.gov Similarly, an LC-MS/MS assay for human plasma and urine showed a quantifiable range for γ-Hydroxybendamustine of 0.5-500 ng/mL in plasma and 0.5-50 µg/mL in urine. nih.gov The accuracy and precision for this method were within ±15% of the nominal values (and ±20% at the lower limit of quantification), with coefficients of variation (CV) below 15% (and 20% at the LLOQ). nih.gov

Interactive Data Table: Validation Parameters for γ-Hydroxybendamustine Quantification nih.gov

| Parameter | Mice Plasma | Dog Plasma |

| Linearity Range (ng/mL) | 0.11 - 518 | 0.11 - 518 |

| Intra-day Accuracy (%) | 1.15 - 9.00 | 4.35 - 13.9 |

| Inter-day Accuracy (%) | 7.86 - 9.49 | 4.33 - 10.5 |

| Intra-day Precision (%) | 1.15 - 9.00 | 4.35 - 13.9 |

| Inter-day Precision (%) | 7.86 - 9.49 | 4.33 - 10.5 |

Linearity and Quantification Range Assessment

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For gamma-Hydroxy bendamustine, linearity has been established across a range of concentrations in different biological samples.

A sensitive LC-MS/MS method developed for the simultaneous quantification of bendamustine and gamma-Hydroxy bendamustine in mice and dog plasma demonstrated a linear response over a concentration range of 0.11 to 518 ng/mL for both analytes uu.nl. Another method, developed for quantification from dried blood spots (DBS) in mice, established linearity over a wider range of 5.65 to 2544 ng/mL for gamma-Hydroxy bendamustine medwinpublishers.com. These validated ranges ensure that the methods can accurately quantify both low and high concentrations of the metabolite, which is essential for detailed pharmacokinetic studies.

| Biological Matrix | Analytical Method | Linearity Range (ng/mL) | Source |

|---|---|---|---|

| Mice and Dog Plasma | LC-MS/MS | 0.11 - 518 | uu.nl |

| Mice Dried Blood Spots (DBS) | LC-MS/MS | 5.65 - 2544 | medwinpublishers.com |

Precision, Accuracy, and Recovery Determinations

Precision refers to the closeness of agreement among a series of measurements, while accuracy indicates the closeness of the mean test results to the true value. Both are critical parameters for validating the reliability of a bioanalytical method.

For the LC-MS/MS method in mice and dog plasma, the intra- and inter-day precision and accuracy were determined. In mice plasma, the precision and accuracy for gamma-Hydroxy bendamustine were reported to be in the ranges of 7.86-9.49% and 1.15-9.00%, respectively uu.nl. In dog plasma, the corresponding ranges were 4.33-10.5% for precision and 4.35-13.9% for accuracy uu.nl.

Similarly, a method utilizing dried blood spots from mice showed high precision and accuracy. The within-run and between-run precision for gamma-Hydroxy bendamustine were 4.57-11.7%, with accuracy ranging from 0.88 to 1.03 medwinpublishers.com. These results demonstrate that the methods are both reproducible and accurate for the quantification of this metabolite. Recovery data for gamma-Hydroxy bendamustine specifically was not detailed in these studies.

| Biological Matrix | Parameter | Value Range (%) | Source |

|---|---|---|---|

| Mice Plasma | Intra- & Inter-day Precision | 7.86 - 9.49 | uu.nl |

| Intra- & Inter-day Accuracy | 1.15 - 9.00 | ||

| Dog Plasma | Intra- & Inter-day Precision | 4.33 - 10.5 | |

| Intra- & Inter-day Accuracy | 4.35 - 13.9 | ||

| Mice Dried Blood Spots (DBS) | Within- & Between-run Precision | 4.57 - 11.7 | medwinpublishers.com |

| Within- & Between-run Accuracy | 0.88 - 1.03 |

Limits of Detection and Quantification

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.

For gamma-Hydroxy bendamustine, the lower limit of quantification (LLOQ) has been established by validated LC-MS/MS methods. In mice and dog plasma, the LLOQ was reported as 0.11 ng/mL, which corresponds to the lowest point of the linear calibration curve uu.nl. In the method developed for mice dried blood spots, the LLOQ was 5.65 ng/mL medwinpublishers.com. Specific LOD values for gamma-Hydroxy bendamustine are not explicitly provided in these key validation studies.

Isotopic Labeling and Radiochemical Detection in Metabolic Research

Isotopic labeling is a powerful technique used in metabolic research to trace the fate of a drug and its metabolites in vivo. Studies utilizing radiolabeled bendamustine have been instrumental in elucidating the metabolic pathways, including the formation of gamma-Hydroxy bendamustine, and the excretion profile of the parent compound.

A human mass balance study was conducted using carbon-14 labeled bendamustine ([14C]-bendamustine) to investigate its metabolism and excretion nih.govnih.govresearchgate.net. In this study, patients were administered a single intravenous dose of [14C]-bendamustine hydrochloride nih.govnih.gov. Following administration, total radioactivity was measured in plasma, urine, and feces over time to track the distribution and elimination of the drug and its metabolites nih.govnih.gov.

Validated LC-MS/MS methods were used to determine the concentrations of unchanged bendamustine and its metabolites, including gamma-Hydroxy bendamustine (referred to as M3), in plasma and urine samples nih.govnih.govresearchgate.net. The results showed that bendamustine is extensively metabolized nih.govnih.gov. Plasma concentrations of gamma-Hydroxy bendamustine were found to be very low relative to the parent drug nih.govresearchgate.net. Furthermore, urinary excretion of gamma-Hydroxy bendamustine was minimal, accounting for less than 1% of the administered dose drugbank.com. The total radioactivity levels in plasma were higher and more sustained compared to the concentrations of bendamustine and its identified metabolites, suggesting the presence of other, longer-lived compounds derived from [14C]-bendamustine nih.govnih.govresearchgate.net.

Synthetic Approaches and Derivatization

Laboratory Synthesis of gamma-Hydroxy bendamustine (B91647) Reference Standards

The synthesis of pure reference standards for metabolites like gamma-hydroxy bendamustine is essential for their accurate quantification in biological samples during pharmacokinetic and metabolic studies.

The laboratory synthesis of gamma-hydroxy bendamustine, a primary metabolite of bendamustine, involves a multi-step process. While specific proprietary methods may vary, a general synthetic strategy can be derived from the known synthesis of bendamustine and related benzimidazole (B57391) compounds. A plausible pathway involves the initial synthesis of a hydroxylated butyric acid side-chain which is then coupled to the benzimidazole core, followed by the introduction of the reactive nitrogen mustard moiety.

A key challenge in the synthesis is the management of reactive functional groups. The gamma-hydroxyl group and the bis(2-chloroethyl)amino group are both susceptible to side reactions. Therefore, a strategy involving protecting groups is often employed. For instance, the hydroxyl group on the butyric acid chain might be protected using a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) group, which is stable under many reaction conditions but can be removed selectively later.

The core of the molecule is typically constructed by reacting a substituted benzene (B151609) derivative with the protected gamma-hydroxy butyric acid precursor to form the benzimidazole ring. The final key steps would involve the alkylation of the secondary amine on the benzimidazole ring with ethylene (B1197577) oxide to form the dihydroxyethyl intermediate, followed by chlorination, often using a reagent like thionyl chloride, to yield the final bis(2-chloroethyl)amino group. The deprotection of the gamma-hydroxyl group would be the final step to yield gamma-hydroxy bendamustine.

Table 1: Illustrative Reaction Steps and Conditions

| Step | Reaction | Typical Reagents and Conditions |

|---|---|---|

| 1 | Protection of Hydroxyl Group | Starting material (e.g., ethyl 4-hydroxybutanoate) reacted with tert-Butyldimethylsilyl chloride (TBDMSCl) and imidazole (B134444) in an organic solvent like Dichloromethane (DCM). |

| 2 | Benzimidazole Ring Formation | Coupling of the protected butyric acid derivative with a substituted o-phenylenediamine, often under acidic conditions and heat. |

| 3 | N-alkylation | Reaction with ethylene oxide in the presence of an acid catalyst to introduce the two hydroxyethyl (B10761427) groups onto the aromatic amine. |

| 4 | Chlorination | Conversion of the dihydroxyethyl groups to dichloroethyl groups using a chlorinating agent such as thionyl chloride (SOCl₂) in a solvent like chloroform. |

| 5 | Deprotection | Removal of the TBDMS protecting group from the gamma-hydroxyl position, typically using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF). |

Following synthesis, the crude product must be purified to meet the high-purity requirements of a reference standard. A common technique for purifying bendamustine and its derivatives is recrystallization from a suitable solvent system, such as a hydrochloric acid solution, which can effectively remove key impurities. google.com For higher purity, chromatographic methods are employed. High-performance liquid chromatography (HPLC) is a powerful tool for isolating the target compound from reaction byproducts and unreacted starting materials. researchgate.net

Once purified, the identity and structure of the synthesized gamma-hydroxy bendamustine must be unequivocally confirmed. This is achieved through a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to elucidate the complete chemical structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon signals, confirm the arrangement of atoms and the presence of the key functional groups, including the hydroxyl group at the gamma position of the butyric acid chain.

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps to confirm the elemental composition. Tandem mass spectrometry (MS/MS) is also crucial, as it provides structural information through fragmentation patterns. For gamma-hydroxy bendamustine, the specific parent and product ion transitions can be monitored for confirmation. nih.gov

Table 2: Analytical Techniques for Structural Confirmation

| Technique | Purpose | Example Finding for gamma-Hydroxy bendamustine |

|---|---|---|

| HPLC | Purification and Purity Assessment | Purity assessment showing a single major peak, e.g., >99%. |

| NMR Spectroscopy | Full Structure Elucidation | ¹H NMR signals corresponding to the benzimidazole core, the butyric acid chain with a methine proton adjacent to the hydroxyl group, and the N-chloroethyl groups. |

| Mass Spectrometry (MS/MS) | Molecular Weight and Fragment Confirmation | Observed MS/MS ion transition of m/z 374.0 → 338.0. nih.gov |

Analog Synthesis for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.govnih.gov For gamma-hydroxy bendamustine, synthesizing a series of analogs allows researchers to probe the importance of different parts of the molecule.

The synthesis of analogs would involve systematically modifying specific features of the gamma-hydroxy bendamustine structure. These modifications could include:

Altering the Butyric Acid Side Chain : The length of the alkyl chain could be shortened or lengthened, or the position of the hydroxyl group could be moved to investigate its role in receptor binding or metabolic stability.

Substitution on the Benzimidazole Ring : Different functional groups (e.g., electron-donating or electron-withdrawing groups) could be introduced onto the aromatic ring to study their effect on the molecule's electronic properties and interactions with biological targets.

Modification of the Nitrogen Mustard Moiety : The chloroethyl groups could be replaced with other alkylating groups (e.g., bromoethyl) or modified to alter reactivity and cytotoxicity.

Each synthesized analog would then be tested in relevant biological assays to determine how the structural change affected its activity (e.g., cytotoxicity, affinity for a target protein). The collective data from these analogs helps to build a comprehensive SAR model, which can guide the design of new compounds with improved properties. mdpi.com

Development of Certified Reference Materials

A Certified Reference Material (CRM) is a reference standard of the highest metrological quality, for which property values are certified through a rigorous process. The development of a CRM for gamma-hydroxy bendamustine would be a critical step to ensure the accuracy and comparability of analytical results across different laboratories, particularly in clinical and regulatory settings.

The process for developing a CRM generally follows internationally recognized guidelines, such as those outlined in ISO 17034. researchgate.netmdpi.com The key stages include:

Material Preparation and Processing : A large, single batch of high-purity gamma-hydroxy bendamustine is synthesized and purified. The material is then processed into a stable and homogeneous form, which may involve lyophilization or careful crystallization, followed by packaging into sealed vials to prevent degradation. researchgate.net

Homogeneity Assessment : A statistically significant number of units are randomly selected from the batch and analyzed to ensure that the property of interest (e.g., purity) is uniform across the entire batch. Any variability between units must be minimal and statistically controlled. researchgate.net

Stability Studies : The stability of the candidate CRM is assessed over time under various storage conditions (e.g., different temperatures, light exposure) to establish its shelf life and recommended storage conditions. Both long-term and short-term stability studies are conducted. mdpi.comresearchgate.net

Characterization and Value Assignment : The most critical phase is the characterization of the material to assign a certified value for its properties (e.g., mass fraction of the pure substance). This is typically achieved through an interlaboratory comparison study, where multiple expert laboratories independently measure the property using different, validated analytical methods. The results are statistically analyzed to determine the certified value and its associated uncertainty. researchgate.net

The final CRM is issued with a certificate that documents the certified value, its uncertainty, the methods used for characterization, and statements of homogeneity, stability, and metrological traceability.

Mechanistic Insights into Biological Activity

Intrinsic Cytotoxic Potential in Cellular Models

Gamma-hydroxybendamustine demonstrates inherent cytotoxicity in various cancer cell models, acting through mechanisms similar to its parent compound, bendamustine (B91647). These mechanisms primarily involve inducing DNA damage, modulating DNA repair pathways, and subsequently triggering cell cycle arrest and apoptosis. nih.govresearchgate.net

In vitro research confirms that gamma-hydroxybendamustine, like bendamustine, possesses cytotoxic properties that inhibit cellular proliferation and reduce the viability of cancer cells. Studies on various hematologic malignancy cell lines, including those for leukemia and lymphoma, show a dose-dependent reduction in cell survival upon exposure to these compounds. nih.govnih.gov The cytotoxic effects are attributed to the alkylating activity inherited from the parent molecule, which leads to the disruption of essential cellular processes and ultimately, cell death. researchgate.net

The core mechanism of action for gamma-hydroxybendamustine is the induction of extensive and durable DNA damage. nih.gov As an alkylating agent, it forms cross-links within and between DNA strands, which physically obstructs DNA replication and transcription, leading to cellular dysfunction. researchgate.net

This damage triggers a cellular stress response known as the DNA Damage Response (DDR). researchgate.net Key signaling kinases, such as Ataxia Telangiectasia Mutated (ATM) and Checkpoint Kinase 2 (Chk2), are activated in response to the DNA lesions caused by bendamustine and its metabolites. nih.govnih.gov The activation of these pathways is a critical step that signals the presence of genomic instability. However, the damage inflicted is often too severe for the cell's repair mechanisms, such as base excision repair (BER) and homologous recombination (HR), to effectively resolve, leading to an accumulation of irreparable DNA lesions. nih.govnih.govmdpi.com This inefficient repair process is a key factor in the compound's potent cytotoxic effect. nih.gov

The substantial DNA damage induced by gamma-hydroxybendamustine activates cell cycle checkpoints, which are crucial for preventing the propagation of damaged genetic material. nih.gov In numerous cancer cell lines, treatment with bendamustine leads to a significant arrest in the G2 phase of the cell cycle. nih.govnih.gov This G2 arrest is mediated by the ATM-Chk2 signaling pathway, which leads to the inhibition of the Cdc2/Cyclin B complex, a key regulator of entry into mitosis. nih.govnih.gov

When DNA repair is unsuccessful, the cell is directed towards programmed cell death, or apoptosis. nih.gov The activation of the tumor suppressor protein p53 is a critical component of this process. nih.govnih.gov The p53-dependent stress response initiates the intrinsic apoptotic pathway, characterized by the cleavage of caspase-3 and poly-(adenosine diphosphate-ribose) polymerase (PARP). nih.govnih.govindexcopernicus.com This cascade of events ultimately leads to the systematic dismantling of the cell, a hallmark of apoptosis. nih.gov Some studies also suggest that bendamustine can induce mitotic catastrophe, a form of cell death resulting from aberrant mitosis, further contributing to its anticancer activity. nih.gov

Comparative Biological Activity with Parent Compound and Other Metabolites

The cytotoxic activity of gamma-hydroxybendamustine is understood in the context of its parent compound, bendamustine, and another active metabolite, N-desmethyl-bendamustine (M4).

For instance, the mean Cmax of gamma-hydroxybendamustine has been observed to be only 3.4–4.4% of the Cmax of bendamustine. nih.gov Similarly, the other active metabolite, N-desmethyl-bendamustine, is found at even lower concentrations. nih.gov In contrast, the primary metabolites formed through hydrolysis, monohydroxy- and dihydroxy-bendamustine, are present in higher concentrations but are considered to have little to no cytotoxic activity. nih.gov Therefore, despite its inherent activity, the low systemic exposure of gamma-hydroxybendamustine suggests that bendamustine itself is responsible for the majority of the therapeutic effect. nih.gov

Interactive Data Table: Comparative Plasma Concentrations of Bendamustine and its Active Metabolites Below is a representation of typical pharmacokinetic data comparing bendamustine with its active metabolites, gamma-hydroxybendamustine (M3) and N-desmethyl-bendamustine (M4).

| Compound | Mean Cmax (% of Bendamustine) | Mean Half-life (t½) (minutes) |

| Bendamustine | 100% | ~28-32 |

| gamma-Hydroxybendamustine (M3) | 3.4 - 4.4% | ~38-44 |

| N-desmethyl-bendamustine (M4) | 0.6 - 0.9% | ~32-34 |

Note: This table is illustrative, based on findings from pharmacokinetic studies. nih.gov Actual values may vary between individuals and studies.

Molecular Interactions and Target Engagement in Research Models

As an active metabolite of bendamustine, gamma-Hydroxy bendamustine is understood to engage with molecular targets in a manner similar to its parent compound. Bendamustine itself is a unique molecule with structural similarities to both alkylating agents and purine (B94841) analogs, which informs its pattern of molecular interaction. patsnap.comelsevierpure.comnih.gov This dual characteristic allows it to interfere with DNA synthesis and repair, ultimately leading to cell death. patsnap.com The primary mode of action is through the covalent bonding of its alkylating group to DNA. nih.gov

The defining characteristic of gamma-Hydroxy bendamustine's activity, derived from its parent compound, is its function as a DNA alkylating agent. wikipedia.org The nitrogen mustard group of the molecule is responsible for creating covalent bonds with DNA bases, primarily at the N7 position of guanine. nih.gov This action leads to the formation of both intra-strand and inter-strand cross-links in the DNA double helix. patsnap.comwikipedia.org These cross-links are critical lesions that disrupt the normal function of DNA by preventing strand separation, which is essential for both DNA replication and RNA transcription. patsnap.com This interference with fundamental cellular processes is a key component of its cytotoxic effect. Research on bendamustine has shown that the DNA interstrand cross-links (ICLs) it produces are unusually persistent in tumor cells compared to those formed by other conventional cross-linking agents. researchgate.net

| Metabolite | Formation Pathway | Activity Status | Relative Contribution to Cytotoxicity |

|---|---|---|---|

| gamma-Hydroxy bendamustine (M3) | CYP1A2 Oxidation | Active | Minimal |

| N-desmethyl-bendamustine (M4) | CYP1A2 Oxidation | Active | Minimal |

| Monohydroxy-bendamustine (HP1) | Hydrolysis | Little to no activity | N/A |

| Dihydroxy-bendamustine (HP2) | Hydrolysis | Little to no activity | N/A |

The extensive and durable DNA damage caused by bendamustine and its active metabolites, such as gamma-Hydroxy bendamustine, triggers a robust cellular DNA damage response (DDR). nih.govglpbio.com The presence of DNA lesions, particularly cross-links, activates complex signaling pathways within the cell. nih.gov This response can lead to several outcomes, including cell cycle arrest, attempts at DNA repair, or the initiation of programmed cell death (apoptosis). patsnap.comnih.gov Studies on the parent compound indicate the activation of a p53-dependent DNA-damage stress response. nih.gov This can result in the deregulation of the cell cycle and ultimately lead to apoptosis or another form of cell death known as mitotic catastrophe, which occurs when a cell attempts to divide with damaged DNA. nih.govpatsnap.comnih.gov

Structure-Activity Relationships of the gamma-Hydroxylated Moiety

The structure of bendamustine includes three key features: a nitrogen mustard alkylating group, a benzimidazole (B57391) ring that may act as a purine analog, and a butyric acid side-chain. elsevierpure.com Gamma-Hydroxy bendamustine is formed by the hydroxylation at the gamma position of this butyric acid side chain. nih.gov

Preclinical Investigations and Translational Research Models

In Vitro Metabolic Stability and Reactivity Studies

Specific in vitro studies on the metabolic stability and reactivity of isolated gamma-hydroxybendamustine are limited in publicly available scientific literature. The primary focus of in vitro metabolic studies has been on the biotransformation of the parent compound, bendamustine (B91647), into its various metabolites.

Bendamustine is primarily metabolized through two main pathways: hydrolysis and CYP450-mediated oxidation. nih.gov The hydrolysis of bendamustine's mechlorethamine (B1211372) group leads to the formation of the less active metabolites monohydroxy-bendamustine (HP1) and dihydroxy-bendamustine (HP2). nih.govspandidos-publications.com Concurrently, phase I metabolism via the CYP1A2 isoenzyme results in the formation of the active metabolites gamma-hydroxybendamustine (M3) and N-desmethyl-bendamustine (M4). nih.govnih.gov

Metabolite Profiling in Animal Models

Animal models, particularly rodents, have been instrumental in characterizing the metabolic fate of bendamustine and its metabolites, including gamma-hydroxybendamustine.

Detection and Quantification in Animal Tissues and Biofluids (e.g., mouse brain, rat urine/bile)

Following the administration of radiolabeled [14C]bendamustine to mice, radioactivity was found to be substantially higher in highly perfused organs involved in clearance, such as the liver and kidneys, compared to other tissues. nih.gov Specific quantification of gamma-hydroxybendamustine in the mouse brain has not been detailed in the available literature.

In rats, the metabolic profile of bendamustine has been extensively studied in urine and bile. After intravenous administration of [14C]bendamustine, a complex metabolic profile was observed, with 17 radioactive peaks identified in rat urine and 10 in rat bile. nih.gov The major metabolic pathways identified in rats include oxidation, N-dealkylation, and conjugation with glutathione (B108866) and cysteine. nih.gov While gamma-hydroxybendamustine is a known product of oxidation, specific quantitative data for this metabolite in these studies are not provided. However, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the quantification of bendamustine and its metabolites, including gamma-hydroxybendamustine, in human plasma and urine, which could be adapted for animal studies. nih.gov

The quantifiable ranges for these assays in human samples are presented in the table below.

| Analyte | Matrix | Quantifiable Range |

| Gamma-hydroxybendamustine (M3) | Plasma | 0.5-500 ng/mL |

| Gamma-hydroxybendamustine (M3) | Urine | 0.5-50 μg/mL |

| Data derived from human sample analysis. nih.gov |

Insights from Species-Specific Metabolic Differences

Preclinical studies suggest that the metabolic elimination of bendamustine is qualitatively similar between rats and humans. nih.govnih.gov The primary metabolic pathways, including hydrolysis, N-demethylation, and γ-hydroxylation, were initially identified in rats. nih.gov A human mass balance study later confirmed these pathways, noting that while some novel metabolites were detected in human urine, they were largely adducts formed from the reaction of bendamustine with endogenous compounds. nih.govnih.gov This suggests that the rat is a relevant model for studying the metabolism of bendamustine to gamma-hydroxybendamustine. However, interspecies differences in cytochrome P450 (CYP450)-mediated drug metabolism are well-documented, and while CYP1A2 is the primary enzyme for gamma-hydroxybendamustine formation in humans, further species-specific phenotyping would provide a more complete picture. researchgate.net

Mechanistic Studies in Preclinical Disease Models

Cellular and Molecular Responses in Model Systems (e.g., cell lines, xenografts)

Studies on various cancer cell lines, including those of non-Hodgkin's lymphoma, multiple myeloma, and breast cancer, have elucidated the cytotoxic mechanisms of bendamustine. spandidos-publications.comnih.govnih.gov Bendamustine is known to cause extensive and durable DNA double-strand breaks, which are more persistent than those induced by other alkylating agents like cyclophosphamide (B585) or carmustine. nih.govresearchgate.net This DNA damage activates a cellular stress response, leading to p53-dependent apoptosis and the inhibition of mitotic checkpoints, which can result in mitotic catastrophe. spandidos-publications.comnih.govresearchgate.net

Given that gamma-hydroxybendamustine is an active metabolite with a potency similar to the parent drug, it is presumed to share a similar mechanism of action, namely inducing DNA damage through its alkylating moiety. nih.govnih.gov However, specific studies investigating the cellular and molecular responses to isolated gamma-hydroxybendamustine in cell lines or xenograft models are lacking in the current literature. The antitumor activity observed in xenograft models is generally attributed to the parent compound, bendamustine. researchgate.net

Contribution to Overall Pharmacological Effects in Animal Studies (excluding clinical efficacy outcomes)

Pharmacokinetic Parameters of Bendamustine and its Metabolite Gamma-Hydroxybendamustine (M3) in Humans

| Parameter | Bendamustine | Gamma-Hydroxybendamustine (M3) |

| Peak Plasma Concentration (Cmax) | ~6 μg/mL (at 120 mg/m²) | ~1/10th of Bendamustine |

| Time to Peak Concentration (Tmax) | ~1 hour (end of infusion) | ~1.26 hours |

| Elimination Half-life (t½) | ~40 minutes (effective) | ~3 hours |

| Data compiled from multiple sources. nih.govnih.gov |

Advanced Research Perspectives and Future Directions

Computational Chemistry and Molecular Modeling of gamma-Hydroxy bendamustine (B91647)

Computational chemistry provides powerful tools to predict and analyze the behavior of molecules like gamma-Hydroxy bendamustine at an atomic level. These in silico methods allow researchers to investigate its properties and interactions without the need for extensive laboratory experiments. Quantum chemical studies, such as those using Density Functional Theory, have been applied to the parent compound bendamustine to analyze its structure, stability, and redox properties in a solvated environment. nih.govnih.gov Similar approaches can be extended to gamma-Hydroxy bendamustine to elucidate how the addition of a hydroxyl group to the butyric acid side chain alters its electronic and structural characteristics.

Molecular modeling can predict how the structural changes in gamma-Hydroxy bendamustine, compared to its parent compound, affect its biological function. The core activity of bendamustine stems from its nitrogen mustard group, which alkylates DNA. nih.gov Simulations can model the interaction of gamma-Hydroxy bendamustine's alkylating moiety with DNA strands.

The metabolic pathway leading to gamma-Hydroxy bendamustine is known: it is formed from bendamustine via oxidation of the butyric acid side chain, a reaction catalyzed by the cytochrome P450 enzyme CYP1A2. nih.govresearchgate.net In silico tools can model the docking of bendamustine into the active site of CYP1A2 to predict the precise mechanism of this transformation.

Furthermore, computational models can predict potential drug-drug interactions. By simulating the binding of other drugs to CYP1A2, researchers can identify compounds that might inhibit or induce the metabolism of bendamustine, thereby altering the levels of gamma-Hydroxy bendamustine. nih.gov This is vital for understanding the pharmacokinetic variability observed in patients.

Exploration of Novel Biological Targets or Pathways Unique to the Metabolite

While gamma-Hydroxy bendamustine shares the primary alkylating mechanism of its parent drug, the presence of the hydroxyl group introduces a new chemical functionality that could enable interactions with different biological targets. elsevierpure.comnih.gov Research could explore whether this metabolite has a higher affinity for specific proteins or enzymes that are not targeted by bendamustine. For example, the hydroxyl group could participate in hydrogen bonding with amino acid residues in a protein's active site, leading to off-target effects or even novel therapeutic actions.

Advanced screening methods, such as proteomics-based target identification, could be employed to search for unique binding partners of gamma-Hydroxy bendamustine in cancer cell lysates. Identifying such targets would be a critical step in determining if the metabolite has a biological role beyond DNA damage.

Role in Understanding Alkylating Agent Metabolism and Resistance Mechanisms at a Fundamental Level

Resistance to bendamustine has been linked to mechanisms shared with other alkylating agents like cyclophosphamide (B585). nih.gov A fundamental understanding of resistance could involve changes in the metabolic pathways. For instance, cancer cells might develop resistance by downregulating CYP1A2 expression, thereby reducing the production of active metabolites like gamma-Hydroxy bendamustine. Conversely, an upregulation of enzymes that detoxify this specific metabolite could also contribute to resistance. Studying the cellular processing of gamma-Hydroxy bendamustine is therefore essential for elucidating these complex resistance networks.

Design and Synthesis of Novel Analogs Based on the gamma-Hydroxy bendamustine Scaffold

The chemical structure of gamma-Hydroxy bendamustine can serve as a scaffold for the design of new, potentially improved alkylating agents. Medicinal chemists can synthesize novel analogs by modifying its structure to enhance desired properties. Structure-activity relationship studies on related compounds have shown that even small modifications can significantly impact binding affinity and specificity. nih.gov

Potential strategies for analog design could include:

Modifying the hydroxyl group: Converting the hydroxyl group into an ether or ester could alter the molecule's solubility, cell permeability, and metabolic stability.

Altering the side chain: The length and flexibility of the butyric acid side chain could be changed to optimize the positioning of the alkylating group for interaction with DNA.

Isosteric replacements: Replacing parts of the benzimidazole (B57391) ring or the side chain with chemically similar groups could fine-tune the electronic properties and biological activity of the molecule. nih.gov

The goal of such a synthetic program would be to create compounds with higher intrinsic cytotoxicity, better selectivity for cancer cells, or an improved metabolic profile compared to the parent drug and its natural metabolite.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A comprehensive understanding of gamma-Hydroxy bendamustine's role requires the integration of multiple layers of biological data, an approach known as multi-omics. plos.org This involves combining genomics, transcriptomics, proteomics, and metabolomics to build a complete picture of how the metabolite affects cellular systems. For example, multi-omics analysis has been used to identify genetic subgroups of lymphoma patients who respond differently to bendamustine-based therapies. sfu.ca

A similar strategy focused on the metabolite could involve:

Transcriptomics (RNA-Seq): To identify genes whose expression is altered in response to treatment with gamma-Hydroxy bendamustine, revealing the cellular pathways it perturbs.

Proteomics: To measure changes in protein levels and post-translational modifications, providing insight into the functional consequences of gene expression changes.

Metabolomics: To track the levels of gamma-Hydroxy bendamustine and other small molecules within the cell, mapping its metabolic fate and its impact on cellular metabolism. nih.gov

By integrating these datasets, researchers can construct detailed network models of the metabolite's mechanism of action, identify biomarkers for predicting patient response, and uncover new therapeutic targets. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation/Other Names |

|---|---|

| gamma-Hydroxy bendamustine | M3 |

| Bendamustine | |

| N-desmethyl-bendamustine | M4 |

| Monohydroxy-bendamustine | HP1 |

| Dihydroxy-bendamustine | HP2 |

| Cyclophosphamide | |

| Chlorambucil | |

| Melphalan | |

| gamma-aminobutyric acid | GABA |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to assess DNA damage induced by gamma-hydroxy bendamustine in vitro?

- Methodological Answer : Automated γH2AX assays are validated for quantifying DNA double-strand breaks (DSBs) in peripheral blood mononuclear cells (PBMCs) exposed to bendamustine derivatives. This assay uses flow cytometry or immunofluorescence to detect phosphorylated histone H2AX, a biomarker of DSBs. Experimental design should include dose-response curves (e.g., 1–100 µM bendamustine) and time-course analyses (e.g., 1–24 hours post-exposure). Controls must account for baseline DNA damage in untreated PBMCs .

Q. How does gamma-hydroxy bendamustine’s metabolic pathway influence its pharmacokinetic profile?

- Methodological Answer : Gamma-hydroxy bendamustine (M3) is a minor active metabolite formed via CYP1A2-mediated oxidation of bendamustine. Pharmacokinetic studies using LC-MS/MS reveal its half-life (~3 hours) and volume of distribution (~20–25 L). Researchers should monitor plasma concentrations of M3 alongside parent bendamustine and other metabolites (e.g., dihydroxy bendamustine) in preclinical models. Hepatic microsomal assays can clarify CYP1A2’s role in metabolite formation .

Q. What are key considerations for designing combination therapies involving gamma-hydroxy bendamustine?

- Methodological Answer : Synergy studies require dose-matrix experiments (e.g., fixed-ratio bendamustine:partner drug combinations) analyzed via Chou-Talalay or Bliss independence models. For example, bendamustine with histone deacetylase inhibitors (e.g., entinostat) enhances apoptosis in myeloma cells by amplifying DNA damage markers (e.g., phospho-H2A.X) and mitotic catastrophe. Include controls for overlapping toxicities (e.g., hematological suppression) .

Advanced Research Questions

Q. How can conflicting data on gamma-hydroxy bendamustine’s cytotoxic potency across studies be reconciled?

- Methodological Answer : Discrepancies may arise from variations in cell line sensitivity (e.g., lymphoma vs. solid tumor models) or assay conditions. Meta-analyses should standardize metrics (e.g., IC50 normalized to AUC) and account for metabolite stability (M3 degrades rapidly at physiological pH). Cross-laboratory validation using reference standards (e.g., NIST-traceable bendamustine) is critical .

Q. What pharmacodynamic models predict lymphocyte recovery dynamics post-bendamustine therapy?

- Methodological Answer : Retrospective analyses of mantle cell lymphoma patients show prolonged lymphopenia after bendamustine-rituximab regimens. Longitudinal monitoring of CD4+/CD8+ T-cell counts via flow cytometry, coupled with nonlinear mixed-effects modeling, can quantify recovery rates. Factors like age (>65 years) and prior therapies significantly delay recovery, impacting eligibility for CAR-T immunotherapy .

Q. How do drug-drug interactions between bendamustine and monoclonal antibodies (e.g., rituximab) affect clinical trial outcomes?

- Methodological Answer : Population pharmacokinetic models (NONMEM) and Bayesian prediction methods confirm no significant interaction between bendamustine and rituximab. Key parameters include clearance (CL) and volume of distribution (Vd) of each drug. Cross-study comparisons using sparse sampling (e.g., 24-hour post-infusion serum concentrations) validate the absence of pharmacokinetic interference .

Q. What experimental evidence supports the oral bioavailability of gamma-hydroxy bendamustine in solid tumor models?

- Methodological Answer : Phase I trials of oral bendamustine (75 mg/m²/day for 7 days) in advanced solid tumors demonstrate linear pharmacokinetics but high inter-individual variability. Researchers should use crossover designs comparing intravenous and oral routes, with AUC0–24 and Cmax as endpoints. Bioavailability studies must account for hydrolysis in gastric fluid and CYP1A2 polymorphisms .

Data Analysis & Contradictions

Q. Why do studies report divergent metabolite profiles for bendamustine in hepatic vs. plasma samples?

- Methodological Answer : Hepatic metabolism prioritizes CYP1A2-mediated pathways (producing M3), whereas plasma hydrolysis dominates, generating monohydroxy/dihydroxy metabolites. Researchers should differentiate matrices (e.g., liver microsomes vs. whole blood) and employ stable isotope labeling to track metabolite degradation kinetics .

Q. How can in vitro γH2AX assay results be translated to in vivo DNA damage response models?

- Methodological Answer : Correlate in vitro DSB levels (γH2AX foci/cell) with in vivo tumor regression rates in xenografts. Use PET imaging with radiolabeled bendamustine analogs to map tissue-specific DNA damage. Adjust for tumor microenvironment factors (e.g., hypoxia) that attenuate drug penetration .

Tables

Table 1 : Key Pharmacokinetic Parameters of Bendamustine and Metabolites

| Parameter | Bendamustine | Gamma-Hydroxy (M3) | Dihydroxy (HP2) |

|---|---|---|---|

| Half-life (t₁/₂) | ~40 min | ~3 hours | ~1.5 hours |

| Clearance (CL) | 20 L/h | 8 L/h | 12 L/h |

| Volume (Vd) | 25 L | 15 L | 10 L |

| Bioavailability | 90% (IV) | N/A | N/A |

| Data sources: |

Table 2 : Synergistic Combinations with Bendamustine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.